molecular formula C8H7N3O2S B13730619 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- CAS No. 3687-07-8

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)-

Cat. No.: B13730619
CAS No.: 3687-07-8
M. Wt: 209.23 g/mol
InChI Key: SJWGKGMORFMYKH-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole-Based Pharmacophores in Drug Discovery

The exploration of oxadiazole derivatives in pharmaceutical chemistry began in the mid-20th century, with 1,3,4-oxadiazole gaining prominence due to its structural adaptability and metabolic resilience. First synthesized by Ainsworth in 1965 via thermolysis of acylhydrazides, the 1,3,4-oxadiazole nucleus became a cornerstone for developing bioactive molecules. Early studies focused on its role as a bioisostere for ester and amide functionalities, enabling improved pharmacokinetic profiles in lead compounds.

By the 1980s, researchers recognized the pharmacological potential of thione-modified oxadiazoles. The substitution of the oxadiazole oxygen atom with sulfur introduced enhanced electronic delocalization and hydrogen-bonding capabilities, critical for target engagement. For instance, 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives demonstrated broad-spectrum antimicrobial activity, prompting further structural diversification. The compound 1,3,4-oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- emerged from these efforts, combining a para-amino group and ortho-hydroxyl group on the phenyl ring to optimize solubility and target specificity.

Table 1: Key Milestones in 1,3,4-Oxadiazole-Thione Development

Year Discovery/Advancement Significance
1965 Synthesis of 1,3,4-oxadiazole via thermolysis Established foundational synthetic route
1998 First report of thione derivatives as antimicrobials Validated bioactivity of sulfur substitution
2017 Anticancer activity of 3i/3j derivatives Demonstrated apoptosis induction in HeLa cells
2023 Review of 1,3,4-oxadiazole pharmacological diversity Cataloged structure-activity relationships

Role of Thione Functionality in Bioactive Molecule Design

The thione (-C=S) group in 1,3,4-oxadiazole-2(3H)-thione derivatives confers distinct electronic and steric properties compared to their oxo (-C=O) counterparts. Quantum mechanical studies reveal that the sulfur atom’s larger atomic radius and lower electronegativity polarize the oxadiazole ring, increasing its susceptibility to nucleophilic attack at the C2 position—a critical feature for covalent binding to enzymatic targets.

In the case of 5-(4-amino-2-hydroxyphenyl)- substitution, the thione group synergizes with the aromatic system to enhance π-π stacking interactions in hydrophobic protein pockets. For example, derivatives bearing this scaffold inhibit cyclin-dependent kinases by forming a hydrogen bond network between the thione sulfur, hydroxyl group, and kinase hinge residues. Additionally, the thione moiety improves metabolic stability by resisting oxidative degradation in hepatic microsomes, as evidenced by comparative studies with oxadiazole-oxo analogs.

Table 2: Comparative Bioactivity of Oxadiazole-Oxo vs. Oxadiazole-Thione Derivatives

Property Oxadiazole-Oxo Derivatives Oxadiazole-Thione Derivatives
IC50 (HeLa cells) 42.3 µM 8.7 µM[

Properties

CAS No.

3687-07-8

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(4-amino-2-hydroxyphenyl)-2H-1,3,4-oxadiazole-5-thione

InChI

InChI=1S/C8H7N3O2S/c9-4-1-2-5(6(12)3-4)7-10-11-8(14)13-7/h1-3,7,12H,9H2

InChI Key

SJWGKGMORFMYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)C2N=NC(=S)O2

Origin of Product

United States

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- has the following chemical structure:

  • Molecular Formula : C₈H₇N₃O₂S
  • CAS Number : 19385

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds containing the oxadiazole ring showed potent antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.03 µM, outperforming traditional antibiotics like isoniazid (MIC = 0.5 µM) .

CompoundTarget BacteriaMIC (µM)
1M. tuberculosis0.03
2M. kansasii0.03-0.5
IsoniazidM. tuberculosis0.5

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. Various synthesized compounds have shown promising results against cancer cell lines such as HepG2 (liver), SGC-7901 (stomach), and MCF-7 (breast). Notably, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .

In a comparative study of different oxadiazole derivatives:

  • Compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity.
  • Molecular docking studies suggested effective binding to telomerase active sites, which is crucial for cancer cell immortality.
CompoundCell LineIC₅₀ (µM)
AHepG20.47
BSGC-79011.4
CMCF-7Varies

Antiviral Activity

The antiviral properties of oxadiazole derivatives have also been explored. A series of studies revealed that certain compounds effectively inhibited viral replication in cell cultures infected with herpes simplex viruses (HSV) and other viral pathogens. For instance, specific oxadiazoles were identified as potent inhibitors against Feline herpes virus and Herpes simplex virus types 1 and 2 .

The biological activities of 1,3,4-Oxadiazole derivatives are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Some derivatives have shown non-competitive inhibition against nucleotide pyrophosphatase phosphodiesterase enzymes .
  • Apoptosis Induction : Certain compounds have been reported to induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole compounds demonstrated their effectiveness against resistant strains of bacteria.
  • Anticancer Properties : Research involving molecular docking simulations revealed that specific substitutions could significantly enhance the anticancer activity by improving binding affinity to target proteins.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of 1,3,4-oxadiazole derivatives. Specifically:

  • Active Compounds : Compounds such as 5-(4-amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione have shown significant activity against various viruses including:
    • Feline herpes virus
    • Herpes simplex virus types 1 and 2
    • Vaccinia virus
    • Coxsackie virus B4

These compounds were found to inhibit viral replication effectively, making them potential candidates for antiviral drug development .

Anticancer Properties

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied:

  • Mechanism : These compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A specific derivative was tested against leukemia cell lines (CCRF-CEM, K-562) and exhibited promising anticancer activity at low concentrations .
    • Another study reported a novel series of oxadiazoles that showed high antiproliferative activity against NCI-58 human cancer cell lines with inhibition rates exceeding 80% for several types of cancer .

Cosmetic Formulations

The unique properties of oxadiazoles have also led to their incorporation into cosmetic products:

  • Functionality : They are utilized for their antioxidant properties and ability to enhance skin hydration.
  • Research Findings : Experimental designs have demonstrated that formulations containing oxadiazole derivatives exhibit improved sensory and moisturizing properties compared to traditional formulations .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismsInhibition Rate (%)
5-(4-amino-3-ethyl-2-thioxo)AntiviralFeline herpes virusSignificant
5-(4-amino-3-phenyl)AntiviralHerpes simplex virusSignificant
Novel Oxadiazole DerivativeAnticancerVarious leukemia cell lines>80%
Oxadiazole Cosmetic FormulationMoisturizingHuman skinEnhanced

Comparison with Similar Compounds

Antimicrobial Activity

  • 3,4-Dimethoxyphenyl derivatives (4j, 5a–d) : Exhibited potent activity against Gram-positive bacteria (MIC 0.5–8 µg/mL) and Candida albicans .
  • 3,4-Dichlorophenyl derivatives (5a–5k) : Showed moderate-to-strong antimicrobial activity against S. aureus and E. coli (MIC 16–64 µg/mL) .
  • 4-Nitrophenyl derivatives : Demonstrated antitubercular activity at 64 µg/mL .

Anticancer Activity

  • Quinolin-2-yl derivatives: Inhibited HepG2, SGC-7901, and MCF-7 cancer cells with 2.5–27-fold higher potency than 5-fluorouracil .
  • Piperazinomethyl derivatives (5c, 5d): Suppressed PC3, HCT-116, and HeLa cells (IC₅₀ 1.2–4.5 µM) .

Enzyme Inhibition

  • t-Butyldimethylsilyloxy-phenyl derivatives : Inhibited nucleotide pyrophosphatase (NPP1) with IC₅₀ 66.47 µM (thiadiazole analog) vs. 368 µM (oxadiazole analog) .

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., –OCH₃, –NH₂): Enhance solubility and antimicrobial activity against Gram-positive bacteria .
  • Electron-withdrawing groups (e.g., –Cl, –NO₂): Improve anticancer potency and enzyme inhibition .
  • Bulkier substituents (e.g., quinolin-2-yl): Increase cytotoxicity via enhanced hydrophobic interactions .

Preparation Methods

Core Synthetic Route: Cyclization of Acyl Hydrazides with Carbon Disulfide

The most established and widely used method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thione derivatives involves the reaction of acyl hydrazides with carbon disulfide (CS₂) in an alkaline alcoholic medium, followed by acidification to precipitate the oxadiazole-thione product.

  • Reaction Scheme:

    $$
    \text{Acyl hydrazide} + \text{CS}_2 \xrightarrow[\text{alkaline alcoholic medium}]{\text{reflux}} \text{5-substituted-1,3,4-oxadiazole-2-thione}
    $$

  • Mechanism: The hydrazide reacts with CS₂ under basic conditions to form a dithiocarbazate intermediate, which cyclizes to the oxadiazole ring upon acidification.

  • Key Reference: Koparir et al. reported this method as a unique and efficient route for 5-substituted-1,3,4-oxadiazole-2-thiol/thione derivatives, highlighting the tautomerism between thiol and thione forms.

Synthesis from Anthranilic Acid Derivatives

Specifically for 5-(4-amino-2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, anthranilic acid (2-aminobenzoic acid) serves as a key starting material.

  • Stepwise Method:

    • Formation of Acyl Hydrazide: Anthranilic acid is first converted to its corresponding hydrazide by reaction with hydrazine hydrate in ethanol.

    • Cyclization with Carbon Disulfide: The hydrazide is then treated with potassium hydroxide and carbon disulfide in ethanol, leading to the formation of the oxadiazole-2-thione ring.

    • Isolation: The product precipitates as a yellow solid, which is purified by recrystallization from ethanol.

  • Experimental Conditions: Concentrated sulfuric acid is initially used to precipitate an intermediate, followed by hydrazine hydrate addition and then the CS₂ reaction under alkaline conditions.

  • Analytical Confirmation: The purity and structure are confirmed by thin-layer chromatography (TLC), infrared spectroscopy (IR), and proton nuclear magnetic resonance (¹H NMR).

Detailed Preparation Procedure of 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione

Step Reagents & Conditions Description Yield & Notes
1 Anthranilic acid dissolved in ethanol, add concentrated H₂SO₄ dropwise Formation of intermediate precipitate White precipitate formed
2 Add hydrazine hydrate (0.5 mol) with constant shaking for 10 min Conversion to hydrazide intermediate White precipitate collected
3 Dissolve hydrazide in ethanol, add KOH (0.56 mol) Alkaline medium preparation Solution ready for next step
4 Add carbon disulfide (0.76 mol) dropwise with shaking Cyclization to oxadiazole-2-thione Yellow precipitate formed
5 Recrystallize product from ethanol Purification High purity compound obtained
  • Characterization: Melting point determination, TLC for purity, IR (KBr disc method), and ¹H NMR (DMSO-d6 solvent) confirm the structure.

Mannich Reaction Derivatives of 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione

Following the preparation of the core oxadiazole-thione, further functionalization via Mannich reactions has been reported to yield derivatives with enhanced biological activities.

  • Method:

    • The oxadiazole-thione compound is reacted with secondary amines (e.g., N-(4-hydroxyphenyl)acetamide) and aldehydes (formaldehyde or acetaldehyde) in ethanol under reflux for 3–5 hours.

    • The reaction mixture is then cooled and kept overnight at low temperature to precipitate the Mannich base derivatives.

    • These derivatives are recrystallized from ethanol for purification.

  • Significance: These Mannich bases show varied pharmacological activities, including antimicrobial and anticancer effects.

Alternative Synthetic Strategies and Catalytic Approaches

Oxidative Cyclization of Thiosemicarbazides

  • Thiosemicarbazides can be cyclized oxidatively using hypervalent iodine reagents or bromine in acetic acid to form 2-amino-1,3,4-oxadiazole derivatives, which can be further functionalized to thione analogs.

One-Pot Syntheses Using Isoselenocyanato Esters

  • One-pot syntheses involving Boc- and Cbz-protected amino acid hydrazides with isoselenocyanato esters have been reported to yield 2-amino-1,3,4-oxadiazoles efficiently, although these are more specialized routes.

Use of Dehydrating Agents

  • Cyclization of acyl hydrazides with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) has been used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, offering an alternative to CS₂-based methods.

Summary Table of Preparation Methods for 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization of Acyl Hydrazides with CS₂ Anthranilic acid → hydrazide KOH, ethanol, CS₂, acidification High yield, simple, cost-effective Use of toxic CS₂, odor issues
Mannich Reaction on Oxadiazole-Thione Oxadiazole-thione + amine + aldehyde Ethanol, reflux, secondary amines, formaldehyde Derivatization for bioactivity Requires pure oxadiazole-thione
Oxidative Cyclization of Thiosemicarbazides Thiosemicarbazides Hypervalent iodine, bromine, acetic acid Mild conditions, versatile More complex reagents
Cyclization with POCl₃ Acyl hydrazides + aromatic acids POCl₃, reflux Alternative to CS₂, good yields Harsh reagents, corrosive
One-pot with Isoselenocyanato Esters Boc/Cbz-protected hydrazides + isoselenocyanato esters THF, TEA, moderate temperature Rapid, high yield, safer conditions Specialized reagents, less common

Q & A

Basic Research Question

  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase and ESI-MS detection to quantify impurities .
  • Stability testing : Monitor degradation under UV light (λ = 254 nm) and humidity (40–60% RH) over 30 days.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .

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